6-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
6-Chloro-N-[(2-fluorophenyl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2-fluorophenyl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction using 2-bromopyridine and a suitable base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 2-fluorobenzylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, DMF (dimethylformamide).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2-fluorophenyl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-Chloro-N-[(2-fluorophenyl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the 2-fluorophenyl and pyridin-2-yl groups, which confer specific chemical and biological properties. These groups enhance its binding affinity to certain molecular targets and improve its stability and solubility compared to other quinoline derivatives.
Properties
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-15-8-9-19-16(11-15)17(12-21(27-19)20-7-3-4-10-25-20)22(28)26-13-14-5-1-2-6-18(14)24/h1-12H,13H2,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANNWSRKDFJNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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